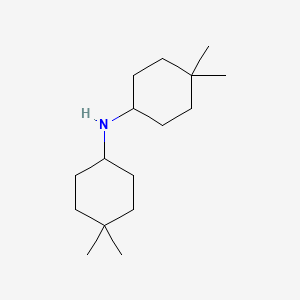

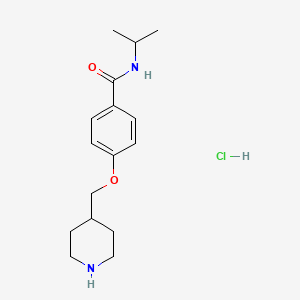

N-(4,4-dimethylcyclohexyl)-4,4-dimethylcyclohexan-1-amine

Descripción general

Descripción

N-(4,4-dimethylcyclohexyl)-4,4-dimethylcyclohexan-1-amine, commonly known as DMCHA, is a chemical compound that belongs to the class of cyclohexylamines. DMCHA has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis.

Aplicaciones Científicas De Investigación

Comprehensive Analysis of “N-(4,4-dimethylcyclohexyl)-4,4-dimethylcyclohexan-1-amine” Applications

Drug Bioavailability Enhancement: The conjugation of drugs with lipoamino acids (LAAs) can significantly improve drug bioavailability. This is achieved by providing steric protection from enzymatic degradation, increasing lipophilicity, and enhancing passive membrane diffusion. “N-(4,4-dimethylcyclohexyl)-4,4-dimethylcyclohexan-1-amine” can be used to introduce the LAA moiety into a peptide, which is a crucial step in the development of new pharmaceuticals .

Solid-Phase Peptide Synthesis: In the field of peptide synthesis, the stability of the N-Dde group to both acidic and basic conditions makes it a valuable asset. Its easy removal by hydrazine or hydroxylamine has led to its incorporation into many solid-phase methodologies, facilitating the synthesis of complex peptides .

Steric Protection in Medicinal Chemistry: The structure of “N-(4,4-dimethylcyclohexyl)-4,4-dimethylcyclohexan-1-amine” offers steric protection to the functional groups in medicinal compounds. This protection is essential during the synthesis of sensitive molecules that might otherwise be degraded or react undesirably .

Lipophilicity Modulation: Modifying the lipophilicity of a compound is a common strategy to alter its pharmacokinetic properties. The introduction of “N-(4,4-dimethylcyclohexyl)-4,4-dimethylcyclohexan-1-amine” into a molecule can increase its lipophilic character, potentially leading to better absorption and distribution within the body .

Organic Synthesis Intermediate: As an intermediate in organic synthesis, this compound can be used to prepare other complex molecules. Its unique structure allows for the introduction of cyclohexyl groups into various chemical entities, which can be beneficial in synthesizing new materials or drugs .

Chemical Research and Development: In R&D, “N-(4,4-dimethylcyclohexyl)-4,4-dimethylcyclohexan-1-amine” serves as a starting point for the development of new compounds. Its versatility in reactions makes it a valuable tool for chemists exploring novel synthetic pathways .

Material Science Applications: The compound’s robustness under various conditions makes it suitable for material science applications, where it can be used to modify the properties of materials or aid in the creation of new materials with desired characteristics .

Educational and Training Purposes: In academic settings, this compound is used to teach advanced organic chemistry concepts, such as steric effects and lipophilicity. It provides a practical example for students to understand the application of these concepts in real-world scenarios .

Mecanismo De Acción

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives .

Mode of Action

It’s worth noting that similar compounds have been reported to have antituberculosis activity . Structure-activity relationship (SAR) studies revealed that alkyl groups reduced solubility and increased Mycobacterium tuberculosis activity .

Biochemical Pathways

Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Pharmacokinetics

The structure-activity relationship (sar) studies of similar compounds revealed that alkyl groups reduced solubility , which could potentially impact the bioavailability of the compound.

Result of Action

Similar compounds have been reported to have antituberculosis activity , suggesting that they may have a significant impact on cellular processes related to Mycobacterium tuberculosis.

Propiedades

IUPAC Name |

N-(4,4-dimethylcyclohexyl)-4,4-dimethylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31N/c1-15(2)9-5-13(6-10-15)17-14-7-11-16(3,4)12-8-14/h13-14,17H,5-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIZHBIVSGXFFCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)NC2CCC(CC2)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,4-dimethylcyclohexyl)-4,4-dimethylcyclohexan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-amino-6-chlorothieno[2,3-b]1,8-naphthyridine-2-carboxylate](/img/structure/B1426758.png)

![3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1426766.png)

![5-[(Methylamino)methyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B1426772.png)

![(2-{5-[(2,4-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1426776.png)

![2-[Methyl(piperidin-4-yl)amino]acetic acid dihydrochloride](/img/structure/B1426779.png)